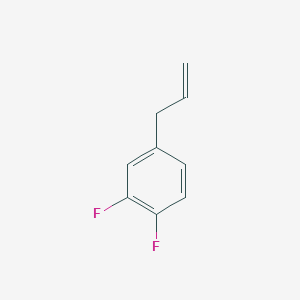

3-(3,4-Difluorophenyl)-1-propene

Description

BenchChem offers high-quality 3-(3,4-Difluorophenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Difluorophenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVWMBUJTONIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374286 | |

| Record name | 3-(3,4-Difluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-23-6 | |

| Record name | 1,2-Difluoro-4-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842124-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Difluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-(3,4-Difluorophenyl)-1-propene from 3,4-difluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of terminal alkenes from aromatic aldehydes is a cornerstone transformation in organic chemistry, particularly in the construction of intermediates for pharmaceuticals and advanced materials. The presence of fluorine atoms, as in the target molecule 3-(3,4-Difluorophenyl)-1-propene, can significantly modulate a molecule's pharmacokinetic and electronic properties, making efficient synthetic access to such building blocks highly valuable. This guide provides an in-depth analysis of the primary olefination methodologies for converting 3,4-difluorobenzaldehyde to 3-(3,4-Difluorophenyl)-1-propene. We will dissect the mechanistic underpinnings, operational advantages, and practical limitations of the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, offering field-proven protocols and a comparative summary to guide synthetic strategy.

Introduction: The Strategic Importance of Fluorinated Allylbenzenes

3-(3,4-Difluorophenyl)-1-propene is a valuable synthon in drug discovery and materials science. The difluorophenyl moiety is a common feature in kinase inhibitors and central nervous system (CNS) agents, where the fluorine atoms can enhance metabolic stability and binding affinity. The terminal allyl group provides a versatile handle for further chemical elaboration through reactions such as hydroboration-oxidation, epoxidation, or cross-metathesis.

The synthetic challenge lies in the efficient and clean conversion of the aldehyde functional group in 3,4-difluorobenzaldehyde into a terminal alkene. The primary methods for this transformation are olefination reactions that form a new carbon-carbon double bond with high regiochemical control. This guide will focus on the two most robust and widely adopted strategies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

Methodology I: The Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, is a powerful method for synthesizing alkenes from aldehydes or ketones.[1] Its principal advantage is the absolute certainty in the location of the newly formed double bond, a feature not always guaranteed by other elimination-based methods.[2]

Principle and Mechanistic Rationale

The reaction proceeds via the interaction of a phosphorus ylide (the Wittig reagent) with the carbonyl group of the aldehyde.[3] For the synthesis of a terminal propene, the required reagent is methylenetriphenylphosphorane (Ph₃P=CH₂), generated in situ from the deprotonation of a methyltriphenylphosphonium salt.

The mechanism involves a concerted [2+2] cycloaddition between the ylide and the aldehyde, forming a four-membered ring intermediate known as an oxaphosphetane.[3][4][5] This intermediate is unstable and rapidly decomposes to yield the desired alkene and triphenylphosphine oxide (TPPO), a thermodynamically very stable byproduct that drives the reaction to completion.[6]

Caption: The Wittig reaction mechanism for alkene synthesis.

Experimental Protocol: Wittig Olefination

This protocol is a self-validating system. The intense red-orange color of the ylide serves as a visual indicator of its formation, which is subsequently quenched upon reaction with the aldehyde.

Step 1: Preparation of the Wittig Reagent (Phosphorus Ylide)

-

Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.5 M.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise via syringe. A deep red or orange color will develop, indicating the formation of the ylide.[7]

-

Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

Step 2: Olefination Reaction

-

Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C. The characteristic color of the ylide will fade as it reacts.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

| Reagent | Molar Eq. | Role | Key Considerations |

| Methyltriphenylphosphonium Bromide | 1.1 | Ylide Precursor | Must be thoroughly dried before use. |

| n-Butyllithium (n-BuLi) | 1.05 | Strong Base | Highly pyrophoric; handle with extreme care under inert atmosphere. |

| 3,4-Difluorobenzaldehyde | 1.0 | Electrophile | Starting material. |

| Anhydrous THF | - | Solvent | Must be anhydrous to prevent quenching of the base and ylide. |

Advantages and Limitations

-

Advantage: Unambiguous placement of the double bond.[2]

-

Limitation: Requires a strong, pyrophoric base (n-BuLi). The primary challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which has a polarity similar to many organic products, often complicating purification.[8]

Methodology II: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used modification of the Wittig reaction that often provides significant practical advantages. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphorus ylide.[9]

Principle and Mechanistic Rationale

In the HWE reaction, a phosphonate ester (e.g., diethyl methylphosphonate) is deprotonated with a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a highly reactive carbanion.[10] This carbanion then undergoes a nucleophilic addition to the aldehyde. The key advantage stems from the byproduct: a water-soluble phosphate ester, which is easily removed during aqueous workup, greatly simplifying product purification.[10] While the HWE reaction is renowned for its high (E)-alkene selectivity with substituted phosphonates, this is not a factor in the synthesis of a terminal alkene.[9][11]

Caption: The Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Experimental Protocol: HWE Olefination

This protocol offers improved safety and ease of purification compared to the traditional Wittig reaction.

Step 1: Generation of the Phosphonate Carbanion

-

Under an inert atmosphere, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) to a flame-dried, two-neck round-bottom flask.

-

Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF to the flask to achieve a concentration of approximately 0.5 M.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl methylphosphonate (1.1 eq) dropwise. Hydrogen gas will evolve.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

Step 2: Olefination Reaction

-

Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

-

Cool the phosphonate carbanion solution back to 0 °C and add the aldehyde solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Carefully quench the reaction by slowly adding water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

The aqueous layer will contain the diethyl phosphate salt. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically much cleaner than that from a Wittig reaction.

| Reagent | Molar Eq. | Role | Key Considerations |

| Diethyl Methylphosphonate | 1.1 | Carbanion Precursor | Reagent for HWE reaction. |

| Sodium Hydride (NaH) | 1.1 | Base | Flammable solid; reacts with water to produce H₂ gas. Handle with care. |

| 3,4-Difluorobenzaldehyde | 1.0 | Electrophile | Starting material. |

| Anhydrous THF | - | Solvent | Must be anhydrous. |

Advantages and Limitations

-

Advantages: The primary advantage is the formation of a water-soluble phosphate byproduct, which dramatically simplifies purification.[10] Milder, non-pyrophoric bases can often be used.

-

Limitation: The phosphonate reagents may be more expensive or require separate synthesis via the Michaelis-Arbuzov reaction.[10]

Purification and Characterization

While the HWE reaction provides a cleaner crude product, purification by flash column chromatography on silica gel is recommended for both methods to achieve high purity (>98%). A non-polar eluent system, such as hexanes or a low percentage of ethyl acetate in hexanes, is typically effective.

Expected Characterization Data:

-

¹H NMR: Resonances corresponding to the aromatic protons, the internal alkene proton (multiplet, ~6.0-6.5 ppm), and the terminal alkene protons (doublets of doublets, ~5.0-5.5 ppm).

-

¹⁹F NMR: Two distinct resonances for the non-equivalent fluorine atoms on the aromatic ring.

-

¹³C NMR: Signals for the aromatic carbons (with C-F coupling), and three signals for the propene carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of C₉H₈F₂.

Comparative Summary and Recommendation

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion |

| Base | Strong, Pyrophoric (e.g., n-BuLi) | Milder (e.g., NaH, K₂CO₃) |

| Byproduct | Triphenylphosphine Oxide (TPPO) | Dialkyl Phosphate Salt |

| Purification | Often difficult due to TPPO | Simplified due to water-soluble byproduct |

| Nucleophilicity | Less nucleophilic | More nucleophilic, reacts well with hindered aldehydes |

| Safety | Requires handling of pyrophoric reagents | Safer, though NaH requires caution |

Conclusion

For the synthesis of 3-(3,4-Difluorophenyl)-1-propene from 3,4-difluorobenzaldehyde, both the Wittig and Horner-Wadsworth-Emmons reactions are highly effective and reliable. However, for reasons of operational simplicity, safety, and particularly the ease of purification, the Horner-Wadsworth-Emmons reaction is the recommended methodology for researchers in both academic and industrial settings. The straightforward removal of the water-soluble phosphate byproduct streamlines the workflow, saving time and resources while consistently delivering a high-purity product.

References

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

JoVE. (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Retrieved from [Link]

-

BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Journal of Organic Chemistry, 64(18), 6815-6821. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

A-Z Guide to Wittig Olefination for 3-(3,4-Difluorophenyl)-1-propene Synthesis

This in-depth technical guide provides a comprehensive overview of the Wittig reaction for the synthesis of 3-(3,4-Difluorophenyl)-1-propene, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Strategic Overview: The Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2] Its principal advantage lies in the precise control it offers over the location of the newly formed double bond, a feature that circumvents the formation of isomeric mixtures often encountered with other methods like alcohol dehydration.[3][4] For the synthesis of 3-(3,4-Difluorophenyl)-1-propene, this reaction provides a direct and high-yielding pathway. The reaction's namesake, Georg Wittig, was awarded the Nobel Prize in Chemistry in 1979 for this transformative discovery.[1][2][5]

The overall transformation involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[1][4] This process results in the formation of an alkene and triphenylphosphine oxide.[1] The remarkable stability of triphenylphosphine oxide serves as the thermodynamic driving force for the reaction.[2][6]

The Core Mechanism: From Ylide to Alkene

The Wittig reaction proceeds through a fascinating series of intermediates. The journey begins with the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde or ketone.[3][6] This initial step leads to the formation of a dipolar intermediate known as a betaine.[3][6] The betaine then undergoes a rapid ring closure to form a four-membered cyclic intermediate called an oxaphosphetane.[2][5][6] This intermediate is unstable and spontaneously decomposes to yield the final alkene product and the highly stable triphenylphosphine oxide.[5][6][7]

While the betaine intermediate is often depicted, some studies suggest that for lithium-free Wittig reactions, the oxaphosphetane may be formed directly through a concerted [2+2] cycloaddition.[8]

Caption: The Wittig reaction mechanism, from ylide generation to alkene formation.

Experimental Protocol: Synthesis of 3-(3,4-Difluorophenyl)-1-propene

This section outlines a detailed, step-by-step methodology for the synthesis of 3-(3,4-Difluorophenyl)-1-propene via the Wittig reaction.

Part A: Preparation of the Wittig Reagent (Allyltriphenylphosphonium Bromide)

The synthesis of the necessary phosphonium salt is the crucial first step.[7] This is typically achieved through a standard SN2 reaction between triphenylphosphine and an alkyl halide.[7][9][10]

Materials:

-

Triphenylphosphine

-

Allyl bromide

-

Dry Toluene

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in dry toluene under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Slowly add allyl bromide to the stirred solution. Note that this reaction is often exothermic.[9]

-

Stir the reaction mixture at room temperature or with gentle heating to ensure the reaction goes to completion.[9]

-

The formation of the phosphonium salt is often indicated by its precipitation from the solution.[9]

-

Isolate the solid product by filtration, wash with a suitable solvent like hexane to remove any unreacted starting materials, and dry under vacuum.

Part B: Ylide Formation and Reaction with 3,4-Difluorobenzaldehyde

The phosphonium salt is then deprotonated using a strong base to generate the nucleophilic ylide in situ.[4] This highly reactive species is then immediately reacted with the aldehyde.

Materials:

-

Allyltriphenylphosphonium bromide (from Part A)

-

3,4-Difluorobenzaldehyde

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

Procedure:

-

Suspend the allyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

-

Slowly add a solution of the strong base (e.g., n-BuLi in hexanes) to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at the appropriate temperature for a specified time to ensure complete ylide formation.

-

In a separate flask, prepare a solution of 3,4-difluorobenzaldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide mixture at a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-(3,4-Difluorophenyl)-1-propene.

Data and Expected Outcomes

The following table summarizes key parameters and expected results for the synthesis.

| Parameter | Expected Value/Outcome | Notes |

| Yield of Phosphonium Salt | > 90% | The SN2 reaction is generally high-yielding.[7] |

| Yield of Alkene | 60-85% | Yields can vary based on reaction conditions and purity of reagents. |

| Purity of Alkene | > 95% (after chromatography) | Column chromatography is essential for removing triphenylphosphine oxide.[11] |

| Physical Appearance | Colorless to pale yellow oil | The final product is expected to be a liquid at room temperature. |

| Spectroscopic Data | Consistent with the structure of 3-(3,4-Difluorophenyl)-1-propene | 1H NMR, 13C NMR, and Mass Spectrometry should be used for characterization. |

Troubleshooting and Optimization

Issue: Low Yield of Alkene

-

Cause: Incomplete ylide formation.

-

Solution: Ensure the use of a sufficiently strong and fresh base. The pKa of the phosphonium salt should be considered when selecting the base.[4] Also, ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere as ylides are sensitive to moisture and oxygen.[4]

-

-

Cause: Side reactions of the aldehyde.

-

Solution: Electron-poor aldehydes, such as 3,4-difluorobenzaldehyde, can be susceptible to side reactions. Slow addition of the aldehyde at low temperatures can help to minimize these.

-

-

Cause: Steric hindrance.

-

Solution: While not a major issue in this specific synthesis, highly substituted aldehydes or ylides can lead to lower yields.[7]

-

Issue: Difficulty in Removing Triphenylphosphine Oxide

-

Cause: Co-elution during chromatography.

-

Solution: Triphenylphosphine oxide can sometimes be difficult to separate from the desired alkene.[11] Careful optimization of the eluent system for column chromatography is crucial. In some cases, recrystallization of the crude product from a suitable solvent can be an effective purification method.[12]

-

Visualization of the Synthetic Workflow

Caption: A streamlined workflow for the synthesis of 3-(3,4-Difluorophenyl)-1-propene.

References

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

-

19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism - JoVE. (2025, May 22). Retrieved from [Link]

-

18.13 The Wittig Reaction Forms an Alkene - Chemistry LibreTexts. (2014, September 4). Retrieved from [Link]

-

Wittig Reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (n.d.). Retrieved from [Link]

-

Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from [Link]

-

19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

-

Allyltriphenylphosphonium Bromide (CAS: 1560-54-9): Key Applications in Organic Synthesis - Srini Chem. (n.d.). Retrieved from [Link]

-

Exploring Allyl(triphenyl)phosphonium Bromide: Properties and Applications . (n.d.). Retrieved from [Link]

-

Allyltriphenylphosphonium bromide - MySkinRecipes. (n.d.). Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes . (n.d.). Retrieved from [Link]

-

Synthesis of an Alkene via the Wittig Reaction . (n.d.). Retrieved from [Link]

-

The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Wittig Reaction | Chem-Station Int. Ed. (2024, April 6). Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]

- 7. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. web.mnstate.edu [web.mnstate.edu]

Grignard route to 3-(3,4-Difluorophenyl)-1-propene

An In-Depth Technical Guide to the Grignard Route for the Synthesis of 3-(3,4-Difluorophenyl)-1-propene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3,4-Difluorophenyl)-1-propene, a valuable fluorinated building block in medicinal chemistry and materials science. The core of this synthesis is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document details the underlying chemical principles, provides a field-proven experimental protocol, discusses potential challenges and side reactions, and outlines methods for purification and characterization. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction and Strategic Overview

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated synthons are of high interest in drug discovery. 3-(3,4-Difluorophenyl)-1-propene serves as a key intermediate for more complex molecular architectures. The Grignard route is a classic and highly effective method for its preparation, involving the nucleophilic coupling of a custom-prepared aryl Grignard reagent with an electrophilic allyl source.

The overall synthetic strategy is a two-step, one-pot process:

-

Formation of the Grignard Reagent : Oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-3,4-difluorobenzene to form 3,4-difluorophenylmagnesium bromide.[1][2]

-

Nucleophilic Coupling : Reaction of the pre-formed Grignard reagent with an allyl halide, typically allyl bromide, to form the target C-C bond.[3][4]

This guide will dissect each stage, emphasizing the critical parameters that ensure a successful and high-yielding reaction.

Mechanistic Considerations and Scientific Rationale

Formation of 3,4-Difluorophenylmagnesium Bromide

The formation of a Grignard reagent (RMgX) is an oxidative addition reaction that occurs on the surface of the magnesium metal.[1][5] The carbon-halogen bond of the aryl halide is cleaved, and the magnesium (in oxidation state 0) inserts itself, resulting in a magnesium(II) species.[2]

Key Scientific Principles:

-

Solvent Choice : The reaction is almost exclusively performed in anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF).[6][7] The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center, stabilizing the Grignard reagent in a soluble complex.[2][7] THF is often preferred for aryl halides due to its higher boiling point and better solvating power.[8]

-

Magnesium Activation : A passivating layer of magnesium oxide (MgO) typically coats magnesium turnings, which inhibits the reaction.[2][9] Chemical or mechanical activation is therefore essential. Common methods include the addition of a small crystal of iodine, 1,2-dibromoethane, or crushing the magnesium in situ to expose a fresh, reactive surface.[2][9]

-

Anhydrous Conditions : Grignard reagents are potent bases and nucleophiles.[10][11] They react readily with even trace amounts of protic solvents, including water from atmospheric moisture, which would quench the reagent by protonation to yield 1,2-difluorobenzene and halt the desired reaction.[11][12] Therefore, all glassware must be rigorously flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Coupling with Allyl Bromide

Once formed, the 3,4-difluorophenylmagnesium bromide acts as a potent nucleophile. The carbon atom bonded to magnesium is highly polarized and carbanionic in character.[11][12] This nucleophilic carbon attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group in a reaction analogous to an SN2 substitution.[3]

Potential Side Reactions:

-

Wurtz-Type Coupling : The Grignard reagent can react with unreacted 1-bromo-3,4-difluorobenzene, leading to the formation of difluorinated biphenyl impurities. This is minimized by the slow addition of the aryl halide during the Grignard formation step.

-

Allylic Dimerization : Allylmagnesium bromide, if formed, can react with allyl bromide to produce 1,5-hexadiene.[13][14] In the context of this synthesis, the primary concern is the reaction of the aryl Grignard with the allyl bromide electrophile.

-

Benzyne Formation : Aryl halides with strong electron-withdrawing groups, like fluorine, can be susceptible to elimination reactions at elevated temperatures, forming highly reactive benzyne intermediates.[15] This can lead to a mixture of undesired products. Conducting the reaction at controlled, low-to-moderate temperatures is crucial to mitigate this pathway.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis.

Overall Workflow Diagram

Caption: Overall workflow for the Grignard synthesis of 3-(3,4-Difluorophenyl)-1-propene.

Reagents and Materials

| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.46 g | 60.0 | Activated |

| Iodine | I₂ | 253.81 | 1 crystal | - | Initiator |

| 1-Bromo-3,4-difluorobenzene | C₆H₃BrF₂ | 192.99 | 9.65 g | 50.0 | Starting Material |

| Allyl Bromide | C₃H₅Br | 120.98 | 6.65 g (4.8 mL) | 55.0 | Electrophile (1.1 eq) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Anhydrous Solvent |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | Quenching Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extraction Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | As needed | - | For Chromatography |

Step-by-Step Protocol

-

Apparatus Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.

-

Flame-dry all glassware under vacuum (or in an oven overnight) and allow it to cool to room temperature under a positive pressure of inert gas.

-

-

Grignard Reagent Formation:

-

To the reaction flask, add magnesium turnings (1.46 g) and a single small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromo-3,4-difluorobenzene (9.65 g) in 50 mL of anhydrous THF.

-

Add approximately 5-10 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings.

-

The reaction mixture may need gentle warming (e.g., with a heat gun) to initiate. Initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux. This typically takes 30-45 minutes.

-

After the addition is complete, continue stirring the gray, cloudy mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Add allyl bromide (6.65 g, 1.1 eq) dropwise to the stirred Grignard solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. This will hydrolyze any remaining Grignard reagent and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel.[16][17]

-

A non-polar eluent system, such as hexanes or a hexanes/ethyl acetate gradient (e.g., 99:1), is typically effective for separating the non-polar product from more polar impurities.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield 3-(3,4-Difluorophenyl)-1-propene as a pure liquid.

-

Reaction Mechanism Diagram

Caption: Reaction mechanism for the two-stage Grignard synthesis.

(Note: The diagram above uses placeholders for chemical structures due to rendering limitations. In a formal document, these would be replaced with actual chemical drawings.)

Expected Results and Characterization

| Parameter | Expected Outcome |

| Yield | 65-80% (after purification) |

| Appearance | Colorless to pale yellow oil |

| Purity (GC-MS) | >98% |

| ¹H NMR | Characteristic signals for aromatic, vinylic, and allylic protons. |

| ¹⁹F NMR | Two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring. |

| Storage | Store refrigerated (2-8°C) under an inert atmosphere.[18][19] |

Conclusion

The is a reliable and scalable method for accessing this important fluorinated building block. Success hinges on a foundational understanding of the reaction mechanism and meticulous attention to experimental technique, particularly the maintenance of strictly anhydrous conditions. By following the detailed protocol and understanding the rationale behind each step, researchers can confidently and efficiently synthesize this compound for applications in pharmaceutical and materials science research.

References

- Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

- Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent... Study Prep.

- YouTube. (2020). Allylic Grignard reagents in organic synthesis. Organic chemistry.

- BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.

- Wikipedia. (n.d.). Grignard reagent.

- Chemistry Stack Exchange. (2020). Allylic Rearrangement in formation of Grignard Reagent.

- (n.d.). Allylic Grignard reagents.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models.

- Organic Syntheses Procedure. (n.d.). 3.

- Wikipedia. (n.d.). Grignard reaction.

- YouTube. (2019). making Grignard reagents.

- Google Patents. (n.d.). CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes.

- Hive Methods Discourse. (n.d.). Allylation of Aromatic Compounds.

- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.

- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents.

- Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.

- American Chemical Society. (n.d.). Allylation of aromatic compounds with organopalladium salts.

- ResearchGate. (2025). Side Reactions in a Grignard Synthesis.

- PubMed Central. (n.d.). (E)-3-(3,4-Difluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one.

- Ace Chemistry. (n.d.). Grignard Reagents and related organic synthesis.

- The Royal Society of Chemistry. (n.d.). One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- YouTube. (2014). How to Create a Grignard Reagent ("Preparation").

- PubMed Central. (2025). Difluorinative Cyclopropene Rearrangement by I(I)/I(III) Catalysis: Regio‐ and Stereoselective Synthesis of Allyl Difluorides.

- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent.

- Sigma-Aldrich. (n.d.). 3,4-Difluorophenylmagnesium bromide 0.5M tetrahydrofuran 90897-92-0.

- PubChem. (n.d.). 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | C15H11F3O | CID.

- Organic Chemistry Portal. (n.d.). Allyl fluoride synthesis by fluorination.

- PubChem. (n.d.). Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O.

- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.

- Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide.

- Lab Equipment Dealers in Agra. (n.d.). 3,4-Difluorophenylmagnesium Bromide Solution | eqipped.

- ChemWhat. (n.d.). 3,4-DIFLUOROPHENYLMAGNESIUM BROMIDE CAS#: 90897-92-0.

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.

- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- Google Patents. (n.d.). US4847442A - Process for the preparation of difluorobenzenes.

- Google Patents. (n.d.). EP2022771A1 - Method for purifying alkyl aromatic compounds.

- Magritek. (n.d.). 366. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode.

- ChemScene. (n.d.). 935475-82-4 | 3-(3,4-Difluorophenyl)propiolic acid.

- PubMed Central. (2017). An Optimized Facile Procedure to Synthesize and Purify Allicin.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Grignard reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN105859536B - A kind of preparation method of 3,4- difluorobenzaldehydes - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. EP2022771A1 - Method for purifying alkyl aromatic compounds - Google Patents [patents.google.com]

- 18. eqipped.com [eqipped.com]

- 19. chemwhat.com [chemwhat.com]

Physical and chemical properties of 3-(3,4-Difluorophenyl)-1-propene

An In-Depth Technical Guide to 3-(3,4-Difluorophenyl)-1-propene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3,4-Difluorophenyl)-1-propene (CAS No. 842124-23-6), a fluorinated aromatic hydrocarbon of significant interest in medicinal chemistry and materials science.[1] As a versatile synthetic building block, its unique combination of a reactive allyl group and an electronically modified difluorophenyl ring offers a valuable scaffold for the development of novel therapeutic agents and functional materials.[2][3][4] This document details the compound's physicochemical properties, predicted spectroscopic characteristics, a robust synthetic protocol with mechanistic insights, and its potential applications for researchers, chemists, and professionals in drug development.

Compound Identification and Structure

3-(3,4-Difluorophenyl)-1-propene, also known as 3,4-difluoroallylbenzene, is characterized by an allyl group attached to a 3,4-difluorinated benzene ring. The presence of two fluorine atoms on the aromatic ring significantly alters its electronic properties, influencing reactivity and metabolic stability in derivative compounds.[5]

-

IUPAC Name: 1-(Allyl)-3,4-difluorobenzene

-

CAS Number: 842124-23-6[1]

-

Molecular Formula: C₉H₈F₂[3]

-

Molecular Weight: 154.16 g/mol [3]

-

Chemical Structure:

Physicochemical Properties

Precise experimental data for this specific compound is not widely published. The following table summarizes known identifiers and predicted properties based on data from structurally similar compounds and computational models.

| Property | Value / Description | Source(s) |

| CAS Number | 842124-23-6 | [1] |

| Molecular Formula | C₉H₈F₂ | [3] |

| Molecular Weight | 154.16 g/mol | [3] |

| Appearance | Colorless liquid (Predicted) | N/A |

| Boiling Point | ~40°C @ 3.4 mmHg (Predicted, based on 3,5-isomer) | [6] |

| Density | ~1.08 g/cm³ (Predicted, based on 3,5-isomer) | [6] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., THF, diethyl ether, toluene, hexanes). | [7] |

Chemical Properties and Reactivity

The reactivity of 3-(3,4-Difluorophenyl)-1-propene is dictated by its two primary functional domains: the terminal alkene and the difluorinated aromatic ring.

-

Allyl Group Reactivity: The carbon-carbon double bond is susceptible to a wide range of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation.[3] This site serves as a key handle for chain elongation and functionalization.

-

Aromatic Ring Reactivity: The benzene ring is activated towards electrophilic aromatic substitution. The two fluorine atoms are ortho-, para-directing activators, but their strong inductive electron-withdrawing effect deactivates the ring overall compared to unsubstituted benzene. This electronic modulation is a critical feature leveraged in drug design to enhance metabolic stability and alter binding affinities.[4][8]

-

Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a cool, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.

Synthesis and Purification

While a specific published protocol for this compound is scarce, a robust and widely applicable method for its synthesis is the Wittig reaction . This olefination reaction provides excellent control for forming the allyl C-C bond by reacting an aldehyde with a phosphorus ylide.[2][9]

Proposed Synthetic Workflow: Wittig Olefination

The synthesis proceeds in two main stages: preparation of the Wittig reagent (allyltriphenylphosphonium bromide) and the subsequent reaction with 3,4-difluorobenzaldehyde.

Caption: Synthetic workflow for 3-(3,4-Difluorophenyl)-1-propene via Wittig reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Wittig reactions.[7][9][10] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Part 1: Synthesis of Allyltriphenylphosphonium Bromide (Wittig Salt)

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (26.2 g, 100 mmol) and anhydrous toluene (100 mL).

-

Addition: Add allyl bromide (12.1 g, 100 mmol) dropwise to the stirred solution.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 24 hours. A white precipitate will form.

-

Isolation: Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. This yields the phosphonium salt, which can be used without further purification.

Part 2: Wittig Reaction and Purification

-

Ylide Formation: To a flame-dried 500 mL Schlenk flask, add allyltriphenylphosphonium bromide (19.1 g, 50 mmol) and suspend it in anhydrous tetrahydrofuran (THF, 200 mL).

-

Deprotonation: Cool the suspension to 0°C in an ice bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 20 mL, 50 mmol) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir for 1 hour at 0°C.

-

Causality: n-BuLi is a strong, non-nucleophilic base that selectively deprotonates the carbon adjacent to the positively charged phosphorus, generating the highly nucleophilic ylide necessary for the reaction.[10]

-

-

Aldehyde Addition: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of 3,4-difluorobenzaldehyde (7.1 g, 50 mmol) in 50 mL of anhydrous THF.

-

Reaction: Allow the reaction to stir at -78°C for 2 hours, then warm slowly to room temperature and stir overnight. The disappearance of the starting aldehyde can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching & Workup: Carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil contains the desired product and triphenylphosphine oxide byproduct.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a nonpolar solvent system (e.g., 100% hexanes) to isolate the pure 3-(3,4-Difluorophenyl)-1-propene. The byproduct, triphenylphosphine oxide, is much more polar and will remain on the column.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~7.00-7.15 (m, 3H): Aromatic protons (Ar-H). These protons will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

δ ~5.90 (ddt, 1H, J ≈ 17.0, 10.2, 6.7 Hz): The internal vinylic proton (-CH =CH₂). It is split by the trans- and cis-vinylic protons and the adjacent allylic protons.

-

δ ~5.10 (m, 2H): The terminal vinylic protons (-CH=CH₂ ). These two protons are diastereotopic and will appear as two distinct multiplets.

-

δ ~3.40 (d, 2H, J ≈ 6.7 Hz): The allylic protons (Ar-CH₂ -CH). This signal will appear as a doublet due to coupling with the internal vinylic proton.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~150 (dd, J ≈ 245, 12 Hz): C4-F.

-

δ ~149 (dd, J ≈ 245, 12 Hz): C3-F.

-

δ ~137 (t): C1-Ar (quaternary).

-

δ ~136 (s): -C H=CH₂.

-

δ ~124 (dd): C6-Ar.

-

δ ~117 (d): C5-Ar.

-

δ ~116 (s): -CH=C H₂.

-

δ ~115 (d): C2-Ar.

-

δ ~39 (s): Ar-C H₂-.

Note: The aromatic carbon signals attached to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 245 Hz). Other aromatic carbons will show smaller multi-bond C-F couplings.[10]

Applications in Research and Drug Development

3-(3,4-Difluorophenyl)-1-propene is a valuable intermediate for introducing the 3,4-difluorophenylallyl moiety into larger molecules. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[4]

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Placing fluorine atoms at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the half-life and bioavailability of a drug candidate.[8]

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and increase lipophilicity, which can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

-

Enhanced Target Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) or alter the conformation of a molecule to better fit a biological target's binding pocket.[13]

This building block is therefore highly relevant for synthesizing novel inhibitors, receptor agonists/antagonists, and other bioactive molecules in oncology, neuroscience, and infectious disease research.

Safety and Handling

-

Hazard Statements: Based on analogous compounds, 3-(3,4-Difluorophenyl)-1-propene should be handled as a substance that is potentially irritating to the eyes, respiratory system, and skin (Risk Statements 36/37/38).[3]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Store away from incompatible materials such as strong oxidizing agents.

-

References

-

Wikipedia. Wittig reaction. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Total Synthesis. Wittig Reaction Mechanism & Examples. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

- Google Patents. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.

- Magri, F. M. M., et al. A new program to 13C NMR spectrum prediction based on tridimensional models. (2025-08-06).

-

Science of Synthesis. Allylic Grignard reagents. [Link]

-

Sajed, T., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2024. [Link]

- Shah, P. & Westwell, A. D. Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 2007.

-

Chemaxon Docs. NMR Predictor. [Link]

-

Guan, Y., et al. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 2021. [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

VIPEr. 13C NMR of fluorinated aromatics. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

- Google Patents. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

-

CASPRE. 13C NMR Predictor. [Link]

- Google Patents. US20100292473A1 - Process for preparing (2r,3s/2s,3r)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl).

-

PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. 3,4-Difluorobenzyl bromide [oakwoodchemical.com]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Visualizer loader [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. グリニャール試薬 [sigmaaldrich.com]

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Data of 3-(3,4-Difluorophenyl)-1-propene

Introduction

For researchers and professionals in drug development and materials science, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate three-dimensional architecture of molecules. This guide provides a comprehensive analysis of the ¹H (proton) and ¹⁹F (fluorine) NMR spectroscopic data for 3-(3,4-Difluorophenyl)-1-propene. Fluorine's unique properties—its 100% natural abundance of the NMR-active ¹⁹F isotope, high gyromagnetic ratio, and wide range of chemical shifts—make ¹⁹F NMR a particularly powerful tool for characterizing fluorinated organic molecules.[1][2][3] The strategic introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, including its lipophilicity and metabolic stability, making compounds like 3-(3,4-Difluorophenyl)-1-propene of significant interest in medicinal chemistry.

This document moves beyond a mere listing of spectral data. It delves into the causal relationships between the molecular structure and the observed NMR signals, providing a framework for interpreting the spectra of similarly substituted aromatic systems. We will explore the expected chemical shifts, spin-spin coupling patterns, and the critical through-bond interactions between hydrogen and fluorine nuclei that define the spectroscopic signature of this compound.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of 3-(3,4-Difluorophenyl)-1-propene are systematically labeled as shown in the diagram below. This numbering convention will be used throughout the guide for all spectral assignments.

Caption: Labeled structure of 3-(3,4-Difluorophenyl)-1-propene.

Experimental Protocol: NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of 3-(3,4-Difluorophenyl)-1-propene.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of 3-(3,4-Difluorophenyl)-1-propene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for ¹H NMR, which is set to 0.00 ppm. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (0.00 ppm), though it is often referenced externally or secondary standards are used due to its environmental impact.[4]

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Configuration and Data Acquisition:

-

All spectra should be recorded on a high-field NMR spectrometer, for instance, a Bruker Avance 400 MHz or 500 MHz instrument.[5][6]

-

For ¹H NMR:

- Tune and match the proton probe.

- Acquire a standard one-dimensional proton spectrum using a pulse-acquire sequence.

- Typical acquisition parameters would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹⁹F NMR:

- Tune and match the fluorine probe.

- Acquire a one-dimensional fluorine spectrum. Due to the wide chemical shift range of fluorine, a larger spectral width (e.g., 250-300 ppm) is necessary.[7][8]

- Proton decoupling (e.g., using a WALTZ-16 sequence) can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings, which is useful for initial assignments. However, a coupled spectrum is essential for full structural elucidation.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of nuclei contributing to each resonance.

-

Calibrate the chemical shift axis using the internal standard.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of 3-(3,4-Difluorophenyl)-1-propene is characterized by signals from both the aromatic ring and the propene side chain. The electron-withdrawing nature of the two fluorine atoms and the anisotropy of the benzene ring will influence the chemical shifts of the aromatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |

| H8 | ~5.9 - 6.1 | ddt (doublet of doublets of triplets) | JH8-H9trans ≈ 17 Hz, JH8-H9cis ≈ 10 Hz, JH8-H7 ≈ 6.5 Hz | This vinyl proton, part of the -CH=CH₂ group, will be the most deshielded of the aliphatic protons. It couples to the two geminal H9 protons and the two allylic H7 protons. |

| H9 (cis & trans) | ~5.0 - 5.2 | m (multiplet) | JH9trans-H8 ≈ 17 Hz, JH9cis-H8 ≈ 10 Hz, JH9-H9 ≈ 1.5 Hz | These two terminal vinyl protons are diastereotopic and will have slightly different chemical shifts.[9] They show large geminal coupling and distinct cis and trans couplings to H8. |

| H7 | ~3.4 - 3.6 | d (doublet) | JH7-H8 ≈ 6.5 Hz | These allylic protons are adjacent to the aromatic ring and the double bond. They are coupled to the H8 proton. |

| H2, H5, H6 | ~6.9 - 7.2 | m (multiplet) | Various JH-H and JH-F | These three aromatic protons will appear as a complex multiplet due to H-H couplings and additional, smaller H-F couplings. The electron-withdrawing fluorine atoms will shift these protons downfield relative to benzene (7.34 ppm). |

¹⁹F NMR Spectral Data Analysis

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atoms. The chemical shifts are highly sensitive to the electronic environment.[2] For aryl fluorides, the shifts typically appear between -100 and -170 ppm relative to CFCl₃.[10]

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Coupling Constant(s) (J, Hz) | Assignment Rationale |

| F3 | ~-135 to -145 | ddd (doublet of doublets of doublets) | JF3-F4 ≈ 20 Hz, JF3-H2 ≈ 8-10 Hz, JF3-H5 ≈ 6-8 Hz | F3 is ortho to F4, resulting in a large F-F coupling. It is also ortho to H2 and meta to H5, leading to smaller H-F couplings. |

| F4 | ~-135 to -145 | ddd (doublet of doublets of doublets) | JF4-F3 ≈ 20 Hz, JF4-H5 ≈ 8-10 Hz, JF4-H2 ≈ 0-2 Hz | F4 couples to the adjacent F3. It also exhibits a strong ortho H-F coupling to H5 and a much weaker para coupling to H2. |

Integrated Spectroscopic Analysis: The Role of Heteronuclear Coupling

A key feature in the spectra of fluorinated compounds is the presence of spin-spin coupling between ¹H and ¹⁹F nuclei.[3] These couplings, which are transmitted through the bonding framework, provide invaluable structural information.

-

³JH-F (ortho): Typically in the range of 6-10 Hz. In our molecule, this would be observed between F3-H2 and F4-H5.

-

⁴JH-F (meta): Generally smaller, around 4-8 Hz. This coupling exists between F3-H5 and F3-H6.

-

⁵JH-F (para): The smallest of the aromatic couplings, often 0-3 Hz, seen between F4-H2 and F4-H6.

The presence of these couplings is the reason for the complex multiplet observed for the aromatic protons in the ¹H NMR spectrum and for the splitting of the fluorine signals in the proton-coupled ¹⁹F NMR spectrum.

Caption: Relationship between NMR signals and key coupling interactions.

Conclusion

The ¹H and ¹⁹F NMR spectra of 3-(3,4-Difluorophenyl)-1-propene offer a detailed portrait of its molecular structure. The proton spectrum clearly delineates the aliphatic propene chain from the aromatic system, while the fluorine spectrum provides a sensitive probe into the electronic environment of the difluorinated ring. The true analytical power, however, is realized through an integrated analysis of both spectra, particularly the interpretation of the heteronuclear ¹H-¹⁹F and homonuclear ¹⁹F-¹⁹F coupling constants. This guide provides a robust framework for such an analysis, enabling researchers to confidently assign the structure and understand the nuanced electronic effects at play in this and related fluorinated molecules. The methodologies and interpretative strategies outlined herein are foundational for any professional engaged in the synthesis, characterization, and application of novel chemical entities.

References

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

University of California, Santa Barbara. 19F NMR Reference Standards. Retrieved from [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. 19Flourine NMR. Retrieved from [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic C–H arylation of arylhydrazines for the synthesis of internal alkynes. Retrieved from [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of propene C3H6. Retrieved from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. colorado.edu [colorado.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. azom.com [azom.com]

- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 9. 1H proton nmr spectrum of propene C3H6 CH3CH=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 19F [nmr.chem.ucsb.edu]

Mass spectrometry analysis of 3-(3,4-Difluorophenyl)-1-propene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(3,4-Difluorophenyl)-1-propene

Introduction

3-(3,4-Difluorophenyl)-1-propene is a fluorinated aromatic hydrocarbon with applications as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise structural characterization and purity assessment are critical for ensuring the quality and efficacy of downstream products. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), stands as the definitive analytical technique for the identification and quantification of this compound.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-(3,4-Difluorophenyl)-1-propene. As your Senior Application Scientist, I will move beyond a simple recitation of methods to explain the rationale behind instrumental choices and delve into the intricate fragmentation patterns that serve as a structural fingerprint for this molecule. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of how to approach the characterization of this and similar fluorinated aromatic compounds.

Part 1: The Primary Analytical Strategy: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

For a volatile and thermally stable compound like 3-(3,4-Difluorophenyl)-1-propene, GC-MS with Electron Ionization (EI) is the gold standard. The gas chromatograph provides excellent separation from impurities or reaction byproducts, while the mass spectrometer offers definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragments.

Electron Ionization is a hard ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[1] This process imparts significant energy, leading to the formation of a molecular ion (M⁺•) and a cascade of predictable bond cleavages, known as fragmentation.[2][3] This fragmentation pattern is highly reproducible and serves as a unique chemical signature. While EI is exceptionally effective for structural elucidation, it's worth noting that for some fluorinated compounds, the molecular ion can be unstable and may not be readily observed.[4]

Experimental Protocol: GC-EI-MS Analysis

This protocol is a self-validating system, designed for robust and reproducible analysis.

1. Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the 3-(3,4-Difluorophenyl)-1-propene sample.

-

Dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 100-200 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

If quantitative analysis is required, add an appropriate internal standard at a known concentration.

-

Transfer the solution to a 2 mL autosampler vial.

2. GC-MS System and Operating Conditions: The following parameters are a robust starting point and can be optimized as needed.

| Parameter | Value | Rationale & Field Insights |

| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time stability and reproducibility. |

| Injector | Split/Splitless | A split injection (e.g., 50:1 ratio) is recommended to avoid column overloading and peak tailing with a concentrated sample. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for typical capillary columns, balancing analysis time and separation efficiency. |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This nonpolar stationary phase is ideal for separating aromatic compounds and is compatible with mass spectrometry.[5] |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial hold allows for focusing of the analyte band. The ramp rate provides a good balance between separation and analysis time. |

| MS System | Agilent 5977B MSD or equivalent | A reliable quadrupole mass spectrometer suitable for routine analysis. |

| Ion Source | Electron Ionization (EI) | The standard, robust ionization technique for generating reproducible fragmentation patterns.[1] |

| Ion Source Temp. | 230 °C | A standard temperature to maintain cleanliness and prevent condensation. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission and mass accuracy. |

| Electron Energy | 70 eV | The industry standard energy to generate stable and extensive spectral libraries.[1][5] |

| Mass Scan Range | m/z 40-400 | A range sufficient to capture the molecular ion and all significant fragments. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it passes from the GC to the MS. |

Visualization: GC-MS Experimental Workflow

Caption: Workflow for GC-EI-MS analysis of 3-(3,4-Difluorophenyl)-1-propene.

Part 2: Deciphering the Electron Ionization Mass Spectrum

The mass spectrum of 3-(3,4-Difluorophenyl)-1-propene is a rich source of structural information. The key to identification lies in recognizing the molecular ion and logically assembling the fragmentation puzzle.

The Molecular Ion (M⁺•) The molecular formula is C₉H₈F₂, giving a monoisotopic molecular weight of 154.06 g/mol .[6] The molecular ion peak should therefore appear at m/z 154 . Due to the stability of the aromatic ring, this peak is expected to be present and observable. A small M+1 peak at m/z 155 will also be visible, corresponding to the natural abundance of ¹³C.

Predicted Fragmentation Pathways The energetically unstable molecular ion will dissipate excess energy by breaking into a series of smaller, more stable charged fragments and neutral radicals.[2] The most probable pathways are governed by the formation of stabilized carbocations, such as benzylic and allylic systems.

-

Benzylic Cleavage (Loss of H•): The most favorable initial fragmentation is often the loss of a hydrogen radical from the carbon adjacent to the phenyl ring. This results in a highly stable, resonance-delocalized benzylic/allylic cation.

-

[C₉H₈F₂]⁺• → [C₉H₇F₂]⁺ + H•

-

Expected Peak: m/z 153 (Often a strong peak)

-

-

Tropylium Ion Rearrangement (Loss of •CH=CH₂): A classic fragmentation pathway for alkylbenzenes involves rearrangement to a seven-membered ring tropylium cation, which is exceptionally stable due to its aromaticity. This would occur via the loss of a vinyl radical.

-

[C₉H₈F₂]⁺• → [C₇H₅F₂]⁺ + •CH=CH₂

-

Expected Peak: m/z 127

-

-

Loss of Propene Side Chain (Benzylic Fission): Cleavage of the bond connecting the side chain to the ring results in the difluorophenyl cation.

-

[C₉H₈F₂]⁺• → [C₆H₃F₂]⁺ + •C₃H₅

-

Expected Peak: m/z 113

-

-

Side-Chain Fragmentation (Loss of •CH₃): Cleavage of the C-C bond within the propene side chain can lead to the loss of a methyl radical, forming a stable cation.

-

[C₉H₈F₂]⁺• → [C₈H₅F₂]⁺ + •CH₃

-

Expected Peak: m/z 139

-

-

Fluorine-Related Fission: While C-F bonds are strong, fragmentation involving fluorine can occur.

-

Loss of Fluorine: [C₉H₈F₂]⁺• → [C₉H₈F]⁺ + •F (m/z 135)

-

Loss of Difluorocarbene (:CF₂): A unique rearrangement reported for polyfluorinated aromatics involves the expulsion of a neutral difluorocarbene.[7] This would lead to a fragment from the [C₆H₃F₂]⁺ ion.

-

[C₆H₃F₂]⁺ → [C₅H₃]⁺ + :CF₂

-

Expected Peak: m/z 63

-

-

Visualization: Key Fragmentation Pathways

Caption: Predicted EI fragmentation pathways for 3-(3,4-Difluorophenyl)-1-propene.

Summary of Expected Primary Fragment Ions

| m/z | Proposed Ion Formula | Proposed Structure / Name | Mechanism of Formation |

| 154 | [C₉H₈F₂]⁺• | Molecular Ion | Electron Ionization |

| 153 | [C₉H₇F₂]⁺ | Difluorophenylallyl Cation | Loss of H• (Benzylic Cleavage) |

| 139 | [C₈H₅F₂]⁺ | Loss of •CH₃ (Side-chain Cleavage) | |

| 127 | [C₇H₅F₂]⁺ | Difluorotropylium Cation | Rearrangement and loss of •C₂H₃ |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl Cation | Loss of •C₃H₅ (Benzylic Fission) |

| 63 | [C₅H₃]⁺ | Cyclopentadienyl Cation | Loss of :CF₂ from m/z 113 |

Part 3: Alternative and Complementary Analytical Techniques

While GC-EI-MS is the primary choice, certain analytical challenges may warrant alternative approaches.

-

Chemical Ionization (CI): If the molecular ion is weak or absent in the EI spectrum, a softer ionization technique like CI can be employed.[8] Using a reagent gas like methane or ammonia, CI typically produces a prominent protonated molecule, [M+H]⁺, at m/z 155 . This is an excellent method for confirming the molecular weight.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile analogs or complex matrices unsuitable for GC, LC-MS could be considered. However, standard Electrospray Ionization (ESI) is inefficient for nonpolar aromatic hydrocarbons.[9][10] Successful analysis would likely require Atmospheric Pressure Chemical Ionization (APCI) or specialized ESI conditions, such as using specific solvent compositions (e.g., toluene/methanol) to promote radical ion formation.[9]

Conclusion

The mass spectrometric analysis of 3-(3,4-Difluorophenyl)-1-propene is most effectively and informatively accomplished using Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS). This technique provides reliable separation and generates a rich, reproducible fragmentation pattern that serves as a definitive structural fingerprint. A thorough understanding of the fundamental fragmentation pathways—including benzylic cleavage to form the base peak at m/z 153, tropylium ion rearrangement to m/z 127, and loss of the side chain to yield m/z 113—is essential for accurate spectral interpretation and compound confirmation. For cases requiring unambiguous molecular weight determination, supplementary analysis by GC-CI-MS is recommended. This guide provides the necessary framework for developing robust analytical methods for the characterization of this important chemical intermediate.

References

-

Mazzucato, F. L., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(16), 1477-1486. [Link]

-

Jin, C., et al. (2016). Ionizing Aromatic Compounds in Petroleum by Electrospray with HCOONH4 as Ionization Promoter. Analytical Chemistry, 88(7), 3471-3475. [Link]

-

Min, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link]

-

Attanayake, K., et al. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Analytical Chemistry, 87(4), 2461-2468. [Link]

-

Santonicola, S., et al. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 23(21), 13324. [Link]

-

Schenker, U., et al. (2005). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 39(21), 8412-8419. [Link]

-